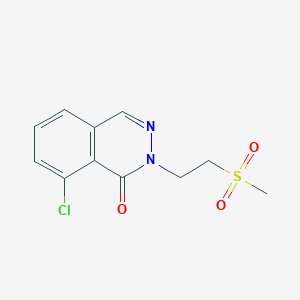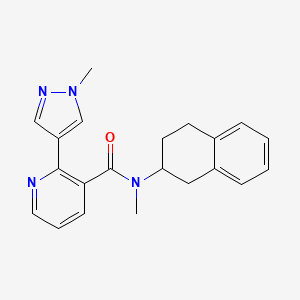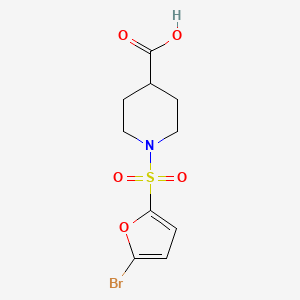
8-Chloro-2-(2-methylsulfonylethyl)phthalazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-2-(2-methylsulfonylethyl)phthalazin-1-one is a chemical compound belonging to the phthalazinone family. Phthalazinones are known for their significant biological activities and pharmacological properties.
Métodos De Preparación
The synthesis of 8-Chloro-2-(2-methylsulfonylethyl)phthalazin-1-one typically involves the reaction of phthalazinone derivatives with appropriate reagents under specific conditions. One common method includes the alkylation of phthalazinone with 2-chloroethyl methyl sulfone in the presence of a base such as potassium carbonate in an organic solvent like acetone . The reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
8-Chloro-2-(2-methylsulfonylethyl)phthalazin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., acetone, ethanol), bases (e.g., potassium carbonate), and specific catalysts depending on the desired reaction. Major products formed from these reactions include sulfone derivatives, alcohols, and substituted phthalazinones .
Aplicaciones Científicas De Investigación
8-Chloro-2-(2-methylsulfonylethyl)phthalazin-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-Chloro-2-(2-methylsulfonylethyl)phthalazin-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes like cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor (VEGFR), leading to anti-inflammatory and anti-angiogenic effects . The compound may also induce apoptosis in cancer cells by modulating the expression of proteins involved in cell cycle regulation and apoptosis .
Comparación Con Compuestos Similares
8-Chloro-2-(2-methylsulfonylethyl)phthalazin-1-one can be compared with other phthalazinone derivatives such as:
Azelastin: An antihistamine used for treating allergic conditions.
Vatalanib: A VEGFR inhibitor used in cancer therapy.
Hydralazine: An antihypertensive agent.
What sets this compound apart is its unique combination of a chloro and methylsulfonylethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
IUPAC Name |
8-chloro-2-(2-methylsulfonylethyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c1-18(16,17)6-5-14-11(15)10-8(7-13-14)3-2-4-9(10)12/h2-4,7H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVQPHZQMFAQBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN1C(=O)C2=C(C=CC=C2Cl)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3-dichloro-N-[(2-hydroxy-1-methylcyclohexyl)methyl]pyridine-4-carboxamide](/img/structure/B7445765.png)
![1H-imidazo[4,5-b]pyridin-7-yl-(5-methyl-1,4-oxazepan-4-yl)methanone](/img/structure/B7445773.png)
![N-{[(2R,3S)-1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl}prop-2-enamide](/img/structure/B7445780.png)
![N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methylprop-2-enamide](/img/structure/B7445785.png)
![tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate](/img/structure/B7445793.png)
![6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylicacid](/img/structure/B7445797.png)

![2-(methoxymethyl)-4-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]-1H-pyrimidin-6-one](/img/structure/B7445822.png)
![2-[[2-(Cyclopropylmethyl)pyrazol-3-yl]methylamino]quinoline-4-carbonitrile](/img/structure/B7445829.png)
![4-[1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-4-yl]oxypyridine-2-carboxamide](/img/structure/B7445830.png)
![2-(2,6-dichlorophenyl)-1-(3-methyl-5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridin-6-yl)ethanone](/img/structure/B7445832.png)
![N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)prop-2-enamide](/img/structure/B7445851.png)

![N-[2-(3,6-dihydro-2H-pyran-4-yl)ethyl]-N'-methyl-4-phenyl-3,6-dihydro-2H-pyridine-1-carboximidamide;hydrobromide](/img/structure/B7445858.png)
